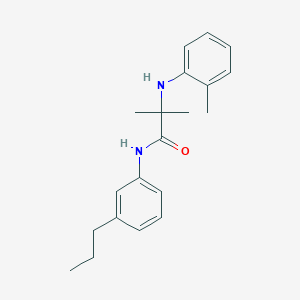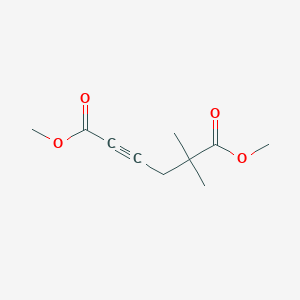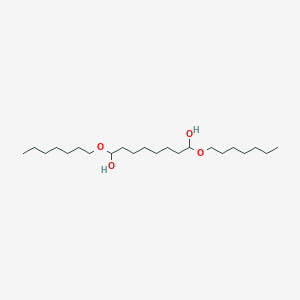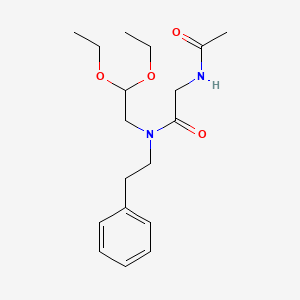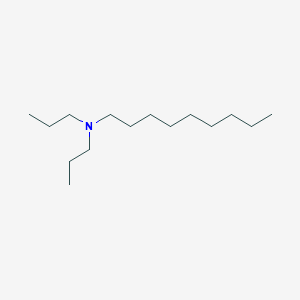
N,N-Dipropylnonan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropylnonan-1-amine: is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a nonane chain with a dipropylamine group attached to the first carbon atom. Amines are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dipropylnonan-1-amine typically involves the alkylation of ammonia or primary amines with alkyl halides. One common method is the nucleophilic substitution reaction, where a primary amine reacts with a halogenoalkane to form the desired amine . The reaction conditions often include heating and the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or reductive amination. These methods ensure higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylnonan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the amine into primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary or secondary amines.
Substitution: Alkylated amines, sulfonamides.
Scientific Research Applications
Chemistry: N,N-Dipropylnonan-1-amine is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules and functionalized compounds .
Biology: In biological research, amines like this compound are studied for their potential roles in neurotransmission and enzyme inhibition .
Medicine: Amines are essential components in the development of pharmaceuticals. This compound may be explored for its potential therapeutic applications, including as receptor ligands or enzyme inhibitors .
Industry: The compound is used in the production of polymers, catalysts, and other functional materials. Its unique properties make it suitable for applications in organic electronics and biomaterials .
Mechanism of Action
The mechanism of action of N,N-Dipropylnonan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the amine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule . The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparison with Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Propyl-1-propanamine: A secondary amine with two propyl groups attached to the nitrogen atom.
Uniqueness: N,N-Dipropylnonan-1-amine stands out due to its longer nonane chain and the presence of two propyl groups. This structure imparts unique chemical and physical properties, making it suitable for specific applications in synthesis and material science .
Properties
CAS No. |
90105-55-8 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N,N-dipropylnonan-1-amine |
InChI |
InChI=1S/C15H33N/c1-4-7-8-9-10-11-12-15-16(13-5-2)14-6-3/h4-15H2,1-3H3 |
InChI Key |
GOJCVUOJIUIUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


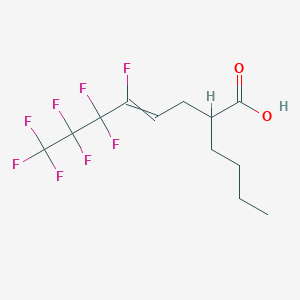

![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)
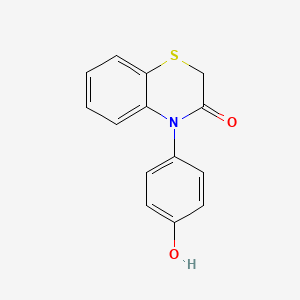
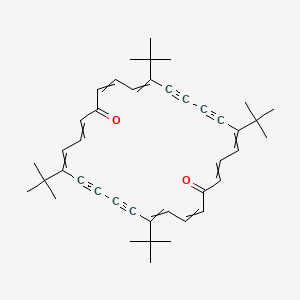
![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)

![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)

